6-bromo-1H-imidazo[4,5-c]pyridine
Overview
Description
6-bromo-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a bromine atom at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bases, which are fundamental components of DNA and RNA.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 6-bromo-1h-imidazo[4,5-c]pyridine, have been reported to have a broad range of biological and pharmacological activities . These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazopyridine derivatives, which include this compound, have been reported to exert their activity by intercalating into dsdna . This interaction with DNA can lead to changes in the genetic material of the cells, potentially leading to the observed biological effects.
Biochemical Pathways
Imidazopyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazopyridine derivatives have been reported to have a broad range of biological and pharmacological activities . These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment, as well as their low toxicity and extensive biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with formic acid or formamide under acidic conditions to form the imidazo[4,5-c]pyridine core. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazo[4,5-c]pyridine core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted imidazo[4,5-c]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-bromo-1H-imidazo[4,5-c]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.
Biological Studies: Its structural similarity to purines makes it useful in studying nucleic acid interactions and enzyme inhibition.
Material Science: This compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and material science.
Imidazo[1,5-a]pyridine: Used in the development of pharmaceuticals and advanced materials.
Uniqueness
6-bromo-1H-imidazo[4,5-c]pyridine is unique due to the presence of the bromine atom, which can be exploited for further functionalization. Its specific substitution pattern and electronic properties make it a valuable scaffold for the development of novel compounds with diverse biological activities .
Properties
IUPAC Name |
6-bromo-3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOVHWCIWRDULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732545 | |
Record name | 6-Bromo-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312440-90-6 | |
Record name | 6-Bromo-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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